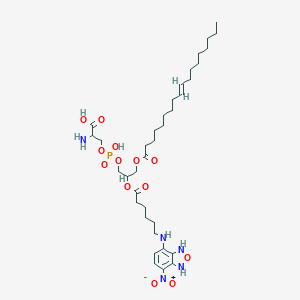
Nbdps
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neural tube defects (NTDs) are a group of congenital malformations that occur during early embryonic development. NTDs are a significant public health concern worldwide, with an estimated incidence of 1 in 1,000 live births. NTDs can result in significant morbidity and mortality, and survivors may experience lifelong disabilities. The most common types of NTDs are spina bifida and anencephaly. NBDPS, or the National Birth Defects Prevention Study, is a large-scale, multi-center study that aims to identify risk factors for NTDs and other birth defects.
Wirkmechanismus
The mechanism of action of Nbdps is not fully understood, but it is thought to involve a combination of genetic and environmental factors. During embryonic development, the neural tube forms and closes to create the brain and spinal cord. In this compound, the neural tube fails to close properly, leading to malformations of the brain and/or spinal cord.
Biochemical and Physiological Effects:
This compound can have significant biochemical and physiological effects on affected individuals. These effects can include paralysis, cognitive impairment, and bladder and bowel dysfunction. Individuals with this compound may require lifelong medical care and support.
Vorteile Und Einschränkungen Für Laborexperimente
The NBDPS has several advantages for laboratory experiments. The large sample size and comprehensive data collection allow for the identification of risk factors and the exploration of potential mechanisms of action. However, the study is limited by its observational nature, and it is not possible to establish causality between risk factors and this compound.
Zukünftige Richtungen
There are several future directions for research on Nbdps. One area of focus is the identification of genetic risk factors for this compound. Another area of focus is the development of interventions to prevent this compound, such as folic acid supplementation and environmental risk factor reduction. Additionally, there is a need for continued surveillance and monitoring of this compound to track trends and inform prevention efforts.
In conclusion, the this compound is a valuable resource for advancing our understanding of this compound and other birth defects. The study has provided important insights into the risk factors, mechanisms of action, and biochemical and physiological effects of this compound. Future research efforts should continue to build on this foundation to improve the prevention, diagnosis, and treatment of this compound.
Synthesemethoden
The NBDPS is a case-control study that compares the characteristics of mothers of infants with birth defects to those of mothers of infants without birth defects. The study includes data from over 30,000 mothers and their infants, collected from 10 participating centers across the United States. The study collects information on a wide range of factors, including maternal demographics, medical history, lifestyle factors, and environmental exposures.
Wissenschaftliche Forschungsanwendungen
The NBDPS has been instrumental in advancing our understanding of the risk factors for this compound and other birth defects. The study has identified several factors that increase the risk of this compound, including low maternal folate levels, maternal obesity, and certain medications. The study has also provided important insights into the genetic and environmental factors that contribute to this compound.
Eigenschaften
CAS-Nummer |
132880-14-9 |
|---|---|
Molekularformel |
C36H60N5O13P |
Molekulargewicht |
801.9 g/mol |
IUPAC-Name |
2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+ |
InChI-Schlüssel |
MPEALQZPJOTEJL-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Synonyme |
1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)


![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)



